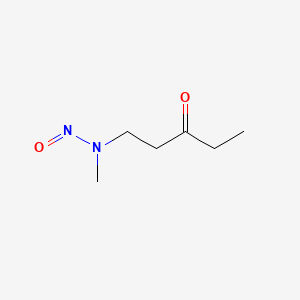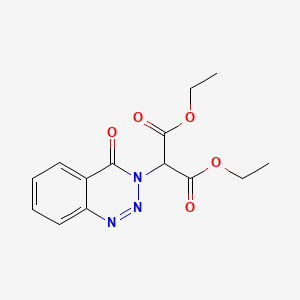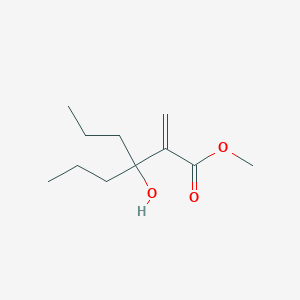
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate is an organic compound with the molecular formula C11H20O3 It is a derivative of hexanoic acid and features a hydroxyl group, a methylidene group, and a propyl group attached to the hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-methylidene-3-propylhexanoate typically involves the esterification of 3-hydroxy-2-methylidene-3-propylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methylidene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the methylidene group.
Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-2-methylidene-3-propylhexanoate or 3-carboxy-2-methylidene-3-propylhexanoate.
Reduction: Formation of Methyl 3-hydroxy-2-methyl-3-propylhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-2-methylidene-3-propylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-hydroxy-2-methylidene-3-butylhexanoate
- Methyl 3-hydroxy-2-methylidene-3-pentylhexanoate
- Methyl 3-hydroxy-2-methylidene-3-ethylhexanoate
Uniqueness
Methyl 3-hydroxy-2-methylidene-3-propylhexanoate is unique due to its specific combination of functional groups and the propyl chain length. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
112247-21-9 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2-methylidene-3-propylhexanoate |
InChI |
InChI=1S/C11H20O3/c1-5-7-11(13,8-6-2)9(3)10(12)14-4/h13H,3,5-8H2,1-2,4H3 |
InChI-Schlüssel |
QQCOFPCVFWPLHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(C(=C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






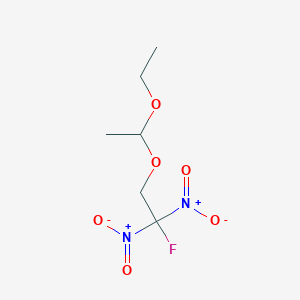

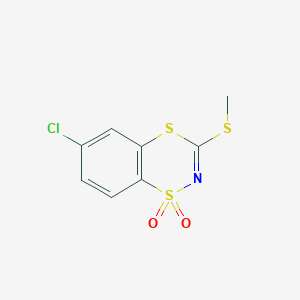

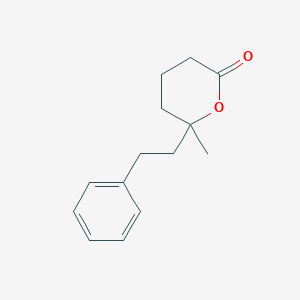
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
